3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a cinnamyl group, a dimethoxyphenyl group, and an indolone core
Preparation Methods
The synthesis of 3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. The synthetic route often starts with the preparation of the indolone core, followed by the introduction of the cinnamyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating oxidative stress, inflammation, and lipid metabolism . It can interact with enzymes and receptors involved in these pathways, leading to various biological effects.
Comparison with Similar Compounds
3-[2-(2,5-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
Ferulic acid derivatives: These compounds also possess antioxidant and anti-inflammatory properties.
Sinapic acid derivatives: Known for their antioxidant activities, these compounds share structural similarities with the target compound.
3,4-Dimethoxycinnamic acid derivatives: These compounds have been studied for their biological activities, including anti-inflammatory and hypolipidemic effects.
Properties
Molecular Formula |
C27H25NO5 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[(E)-3-phenylprop-2-enyl]indol-2-one |
InChI |
InChI=1S/C27H25NO5/c1-32-20-14-15-25(33-2)21(17-20)24(29)18-27(31)22-12-6-7-13-23(22)28(26(27)30)16-8-11-19-9-4-3-5-10-19/h3-15,17,31H,16,18H2,1-2H3/b11-8+ |
InChI Key |
BVTBTEOQSKIQDO-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)C/C=C/C4=CC=CC=C4)O |
SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=CC4=CC=CC=C4)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=CC4=CC=CC=C4)O |
Origin of Product |
United States |
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